![molecular formula C17H12N2O6 B5879841 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B5879841.png)
4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a chemical probe to study the biological functions of various proteins and enzymes.
Wirkmechanismus
The mechanism of action of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the covalent labeling of specific amino acid residues in proteins and enzymes. The nitrobenzyl group in the compound undergoes a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. This intermediate then reacts with nearby amino acid residues in the protein or enzyme, resulting in the covalent attachment of the compound to the protein or enzyme.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate are dependent on the specific protein or enzyme being studied. However, in general, the covalent labeling of proteins and enzymes with this compound can lead to alterations in their activity, stability, and localization. This can provide valuable insights into the biological functions of these proteins and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its specificity for labeling specific amino acid residues in proteins and enzymes. This allows for precise targeting and detection of specific proteins and enzymes in cells and tissues. However, one limitation of this compound is its dependence on UV light for activation, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in scientific research. One potential direction is the development of new derivatives of this compound with improved properties such as increased sensitivity and specificity for labeling specific proteins and enzymes. Another direction is the use of this compound in combination with other chemical probes and imaging techniques to study complex biological systems and pathways. Finally, the development of new methods for the synthesis and purification of this compound could lead to more efficient and cost-effective production for use in scientific research.
Synthesemethoden
The synthesis of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of 4-nitrobenzyl bromide and dimethyl malonate in the presence of a base such as sodium hydride. The reaction takes place in anhydrous conditions and is carried out under reflux. The resulting product is then purified using column chromatography to obtain the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is widely used in scientific research as a chemical probe to study the biological functions of various proteins and enzymes. This compound is used to label and detect specific proteins and enzymes in cells and tissues. It is also used to study the interaction between proteins and ligands, and to identify potential drug targets.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-15(25-10-11-5-7-12(8-6-11)19(23)24)9-18-16(21)13-3-1-2-4-14(13)17(18)22/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNTVRZNWHUEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.